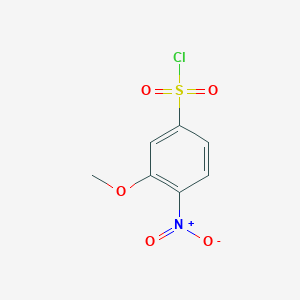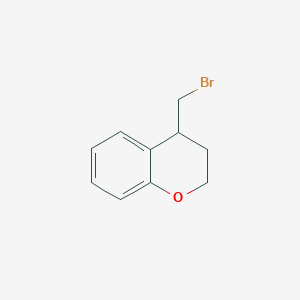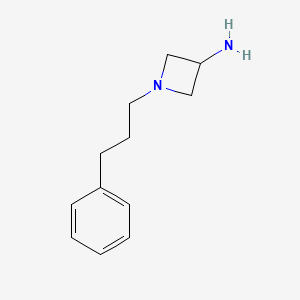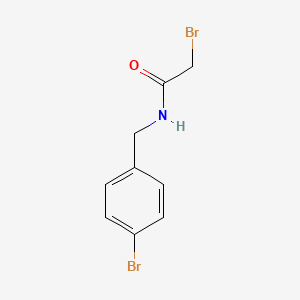
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,1,1-trifluoropropan-2-ol
Overview
Description
The compound “3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,1,1-trifluoropropan-2-ol” is an organic compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a trifluoropropanol group, which is a three-carbon chain with a hydroxyl (alcohol) group and three fluorine atoms attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone and a hydrazine. The trifluoropropanol group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the trifluoropropanol group. The pyrazole ring is planar due to the sp2 hybridization of its atoms. The trifluoropropanol group would introduce some polarity to the molecule due to the electronegativity of the fluorine atoms and the hydroxyl group .Chemical Reactions Analysis
As for its reactivity, the pyrazole ring is relatively stable but can participate in electrophilic substitution reactions. The trifluoropropanol group could potentially undergo reactions typical of alcohols, such as dehydration or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the trifluoropropanol group could potentially make the compound somewhat polar, influencing its solubility in different solvents. The pyrazole ring could contribute to the compound’s stability and rigidity .Scientific Research Applications
Synthesis and Chemical Characterization
Trifluoromethylazoles Synthesis : The compound was part of a study involving the synthesis of a series of trifluoromethylazoles. The research demonstrated the compound's potential use in measuring pH in biological media via 19F NMR spectroscopy, highlighting its significance in chemical synthesis and analysis (Jones et al., 1996).
Metallomacrocyclic Palladium(II) Complexes : A study focused on synthesizing new hybrid pyrazole ligands, leading to the creation of metallomacrocyclic Palladium(II) complexes. This research underscores the compound's utility in developing new metal-organic frameworks for various applications, including catalysis and material science (Guerrero et al., 2008).
Reactivity and Complex Formation
- Reactivity with Cu(I), Ag(I), and Au(I) : The reactivity of a hybrid ligand, similar to the compound , was tested against Cu(I), Ag(I), and Au(I), leading to the isolation of new complexes. This study provided insights into the compound's potential for forming novel organometallic complexes with significant applications in catalysis and materials science (Muñoz et al., 2011).
Catalytic and Biological Activities
Catecholase Activities : Research on dicopper(II) complexes derived from tridentate pyrazole-based N2O ligands, closely related to the compound , revealed their efficiency in catalyzing the oxidation of catechols. This finding indicates the compound's potential role in mimicking enzymatic activities and applications in bioinspired catalysis (Zhang et al., 2007).
Anticancer Activity : A derivative of 3,5-dimethyl-1H-pyrazole was investigated for its anticancer activity, demonstrating the compound's potential in medicinal chemistry and drug development. The study underscores the significance of pyrazole derivatives in developing new therapeutic agents (Metwally et al., 2016).
Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a pharmaceutical, its mechanism would depend on the specific biological target. If it’s intended for use in materials science, its properties would depend on the specific application .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c1-5-3-6(2)13(12-5)4-7(14)8(9,10)11/h3,7,14H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVKWLIVCLYZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C(F)(F)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,1,1-trifluoropropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-({bicyclo[2.2.1]heptan-2-yl}methyl)cyclobutanamine](/img/structure/B1469057.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}azetidin-3-amine](/img/structure/B1469063.png)



![N-methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1469069.png)

![8-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469072.png)

